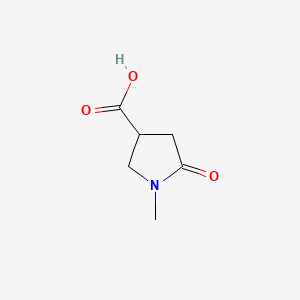
4-硝基苯基二氢磷酸钠
描述
4-Nitrophenyl dihydrogen phosphate, sodium salt is a chemical compound widely used in biochemical research. It is known for its role as a chromogenic substrate in enzyme assays, particularly for detecting phosphatase activity. The compound’s molecular structure includes a nitrophenyl group attached to a phosphate group, which is further bonded to sodium ions.
科学研究应用
4-Nitrophenyl dihydrogen phosphate, sodium salt is extensively used in scientific research due to its versatility:
Chemistry: As a substrate in enzyme kinetics studies to measure phosphatase activity.
Biology: In cell culture assays to detect enzyme activity.
Medicine: In diagnostic assays for diseases involving phosphatase enzymes.
Industry: In quality control processes for enzyme-based products.
作用机制
Target of Action
The primary target of the compound 4-Nitrophenyl Dihydrogen Phosphate, Sodium Salt is the enzyme group known as phosphatases . These enzymes play a crucial role in cellular functions such as signal transduction and energy metabolism.
Mode of Action
4-Nitrophenyl Dihydrogen Phosphate, Sodium Salt acts as a chromogenic substrate for phosphatases . When the compound interacts with these enzymes, it undergoes a dephosphorylation reaction. This reaction results in the release of a yellow-colored product, 4-nitrophenol .
Biochemical Pathways
The interaction of 4-Nitrophenyl Dihydrogen Phosphate, Sodium Salt with phosphatases affects the biochemical pathways associated with these enzymes. The dephosphorylation reaction catalyzed by phosphatases is a key step in many signaling pathways. The release of 4-nitrophenol can be measured spectrophotometrically, providing a quantitative readout of phosphatase activity .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility and stability .
Result of Action
The molecular and cellular effects of 4-Nitrophenyl Dihydrogen Phosphate, Sodium Salt’s action are primarily related to its role as a substrate for phosphatases. By providing a measurable output for phosphatase activity, it enables the study of these enzymes’ roles in various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitrophenyl Dihydrogen Phosphate, Sodium Salt. For instance, the pH of the environment can affect the rate of the dephosphorylation reaction. Additionally, the compound’s stability may be affected by factors such as temperature and the presence of other chemicals .
生化分析
Biochemical Properties
Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt plays a crucial role in biochemical reactions as a substrate for phosphatase enzymes. When hydrolyzed by alkaline phosphatase, it releases 4-nitrophenol, which can be quantified by colorimetric detection at 405 nm. This interaction is essential for measuring the activity of alkaline phosphatase in various assays. The compound also interacts with acid phosphatase, serving as a substrate to measure its activity. These interactions are vital for understanding enzyme kinetics and the regulation of phosphatase activity in biological systems .
Cellular Effects
Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt influences various cellular processes by serving as a substrate for phosphatase enzymes. In cells, the hydrolysis of this compound by alkaline phosphatase leads to the production of 4-nitrophenol, which can affect cell signaling pathways and gene expression. The compound’s role in measuring phosphatase activity is crucial for studying cellular metabolism and the regulation of phosphate groups in proteins, which are essential for numerous cellular functions .
Molecular Mechanism
The molecular mechanism of phosphoric acid, mono(4-nitrophenyl) ester, sodium salt involves its hydrolysis by phosphatase enzymes. When the compound binds to the active site of alkaline phosphatase, it undergoes a catalytic reaction that releases 4-nitrophenol and inorganic phosphate. This reaction is essential for measuring enzyme activity and understanding the regulation of phosphatases in biological systems. The compound’s interaction with acid phosphatase follows a similar mechanism, highlighting its versatility as a substrate for different phosphatase enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phosphoric acid, mono(4-nitrophenyl) ester, sodium salt can change over time due to its stability and degradation. The compound is generally stable when stored in a cool place, but it can degrade when exposed to strong oxidizing agents, acids, or bases. Long-term studies have shown that the compound maintains its effectiveness as a substrate for phosphatase enzymes, allowing for consistent measurement of enzyme activity in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of phosphoric acid, mono(4-nitrophenyl) ester, sodium salt vary with different dosages in animal models. At low doses, the compound effectively serves as a substrate for measuring phosphatase activity without causing adverse effects. At high doses, it may exhibit toxic effects, potentially disrupting cellular functions and metabolic processes. Understanding the dosage effects is crucial for optimizing the use of this compound in biochemical assays and ensuring accurate measurement of enzyme activity .
Metabolic Pathways
Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt is involved in metabolic pathways related to phosphate metabolism. The compound interacts with phosphatase enzymes, leading to the hydrolysis of phosphate groups and the release of 4-nitrophenol. This reaction is essential for studying the regulation of phosphate groups in proteins and understanding the role of phosphatases in cellular metabolism. The compound’s involvement in these pathways highlights its importance in biochemical research .
Transport and Distribution
Within cells and tissues, phosphoric acid, mono(4-nitrophenyl) ester, sodium salt is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can serve as a substrate for phosphatase enzymes. The compound’s distribution is crucial for ensuring accurate measurement of enzyme activity in different cellular contexts .
Subcellular Localization
Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt is localized to specific subcellular compartments where it interacts with phosphatase enzymes. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its availability as a substrate for enzyme activity. Understanding the subcellular localization of this compound is essential for studying its role in biochemical reactions and its impact on cellular functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl dihydrogen phosphate, sodium salt typically involves the reaction of 4-nitrophenol with phosphorus oxychloride to form 4-nitrophenyl phosphate. This intermediate is then neutralized with sodium hydroxide to yield the sodium salt form. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 4-nitrophenyl dihydrogen phosphate, sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain optimal reaction conditions. The final product is purified through crystallization and filtration techniques.
化学反应分析
Types of Reactions: 4-Nitrophenyl dihydrogen phosphate, sodium salt undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and under acidic or basic conditions, the compound hydrolyzes to produce 4-nitrophenol and inorganic phosphate.
Oxidation and Reduction: The nitrophenyl group can participate in redox reactions, although these are less common in typical biochemical applications.
Substitution: The phosphate group can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: 4-Nitrophenol and inorganic phosphate.
Oxidation: Various oxidized forms of the nitrophenyl group.
Substitution: Substituted nitrophenyl derivatives.
相似化合物的比较
- 4-Nitrophenyl phosphate disodium salt hexahydrate
- 4-Nitrophenyl β-D-glucopyranoside
- Potassium 4-nitrophenyl sulfate
Comparison: 4-Nitrophenyl dihydrogen phosphate, sodium salt is unique due to its specific use as a substrate for phosphatase enzymes. While similar compounds like 4-nitrophenyl phosphate disodium salt hexahydrate are also used in enzyme assays, the sodium salt form offers distinct advantages in terms of solubility and stability under various assay conditions .
属性
IUPAC Name |
sodium;(4-nitrophenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P.Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYANEADGUFWRJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NNaO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
330-13-2 (Parent) | |
| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054306273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90903990 | |
| Record name | Sodium p-nitrophenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54306-27-3, 4154-43-2 | |
| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054306273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium p-nitrophenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl dihydrogen phosphate, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















